2,4-Dichloro-5-fluoro-3-methoxyaniline
Description
2,4-Dichloro-5-fluoro-3-methoxyaniline (C₇H₅Cl₂FNO, molar mass: 224.03 g/mol) is a substituted aniline derivative featuring a benzene ring with amino (-NH₂) at position 1, chlorine atoms at positions 2 and 4, fluorine at position 5, and a methoxy group (-OCH₃) at position 3. This compound’s unique substitution pattern combines electron-withdrawing halogens (Cl, F) and an electron-donating methoxy group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the interplay of these substituents, enabling regioselective transformations in coupling, halogenation, or nucleophilic substitution reactions .
Properties
Molecular Formula |
C7H6Cl2FNO |
|---|---|
Molecular Weight |
210.03 g/mol |
IUPAC Name |
2,4-dichloro-5-fluoro-3-methoxyaniline |
InChI |
InChI=1S/C7H6Cl2FNO/c1-12-7-5(8)3(10)2-4(11)6(7)9/h2H,11H2,1H3 |
InChI Key |
JAWLJWKSLVHDQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1Cl)F)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of 2,4-Dichloro-5-fluoro-3-methoxyaniline and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituent Positions (Relative to -NH₂) | Key Features |
|---|---|---|---|---|---|
| 2,4-Dichloro-5-fluoro-3-methoxyaniline | Not Provided | C₇H₅Cl₂FNO | 224.03 | 2-Cl, 3-OCH₃, 4-Cl, 5-F | High halogen density; balanced electronic effects |
| 4-Chloro-5-fluoro-2-methoxyaniline | 1268392-91-1 | C₇H₇ClFNO | 175.59 | 2-OCH₃, 4-Cl, 5-F | Reduced halogenation; methoxy at 2 |
| 3-Chloro-4-ethoxy-5-fluoroaniline | 1017778-85-6 | C₈H₈ClFNO | 203.61 | 3-Cl, 4-OCH₂CH₃, 5-F | Ethoxy group (bulkier, lipophilic) |
| 2-(3,4-Dichlorophenyl)-4-fluoroaniline | Not Provided | C₁₂H₈Cl₂FNO | 284.10 | Biphenyl with 3,4-Cl; 4-F on main ring | Extended π-system; higher molecular weight |
| 3-Fluoro-4-methoxyaniline hydrochloride | Not Provided | C₇H₇ClFNO | 175.59 (free base) | 3-F, 4-OCH₃ | Simple substitution; hydrochloride salt |
Electronic and Steric Effects
- Target Compound : The 2,4-dichloro substitution creates strong electron-withdrawing effects, deactivating the ring toward electrophilic substitution. The 3-methoxy group donates electrons, creating a localized activating region. This duality allows selective reactions at positions ortho/para to the methoxy group .
- 4-Chloro-5-fluoro-2-methoxyaniline (): Methoxy at position 2 directs electrophiles to positions 5 and 6, but the single chlorine at 4 offers less deactivation compared to the target compound. This may enhance reactivity in SNAr reactions .
- The chloro at 3 and fluoro at 5 create a meta-directing electronic profile .
Physicochemical Properties
- Solubility : The target compound’s dual chlorines reduce polarity, favoring solubility in dichloromethane or THF over water. In contrast, 3-Fluoro-4-methoxyaniline hydrochloride () exhibits higher aqueous solubility due to its ionic form .
- Thermal Stability : The biphenyl analog () likely has higher thermal stability due to its extended aromatic system, whereas the ethoxy group in ’s compound may lower decomposition temperatures .
Research Findings and Trends
Recent studies highlight the importance of halogen positioning in bioactivity. For example:
- Antimicrobial Activity: Compounds with adjacent halogens (e.g., 2,4-dichloro) show enhanced activity against Gram-negative bacteria compared to mono-chlorinated analogs .
- Regioselective Synthesis : The target compound’s methoxy group enables selective iodination at position 6 in Suzuki-Miyaura cross-couplings, a pathway less feasible in analogs like 3-Chloro-4-ethoxy-5-fluoroaniline due to ethoxy steric effects .
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